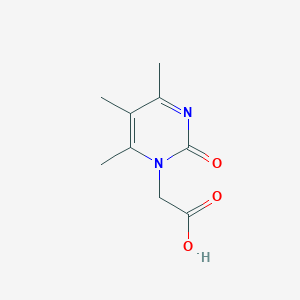

(4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5,6-trimethyl-2-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-6(2)10-9(14)11(7(5)3)4-8(12)13/h4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAGWIJNNDCRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N=C1C)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid, with the molecular formula and a molecular weight of 196.20 g/mol, is a compound of interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anti-inflammatory effects.

The compound's structure includes a pyrimidine ring which is known for its role in biological systems. The presence of methyl groups enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. A study highlighted the effectiveness of acetic acid derivatives against biofilm-producing pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that acetic acid could inhibit the growth of these pathogens at low concentrations, suggesting that similar compounds might also possess antibacterial properties due to structural similarities .

| Compound | Target Pathogen | Concentration | Efficacy |

|---|---|---|---|

| Acetic Acid | P. aeruginosa | 0.5% | Complete eradication |

| Acetic Acid | S. aureus | 1% | Complete eradication |

Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives. Compounds similar to this compound have shown promising results against viruses like HIV and influenza. A notable finding was that certain pyrimidine derivatives inhibited viral replication effectively, indicating a possible mechanism through which this compound could exert antiviral effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been evaluated through its interaction with cyclooxygenase enzymes (COX). In vitro studies have shown that certain pyrimidine derivatives can selectively inhibit COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity is crucial for developing safer therapeutic agents .

Case Studies

- Inhibition of Cyclooxygenase Enzymes : A study synthesized various pyrimidine derivatives and tested their ability to inhibit COX enzymes. One derivative exhibited an IC50 value of 150 nM for COX-2 inhibition with a high selectivity index (COX-1/COX-2 ratio of 570.6), highlighting the potential for developing anti-inflammatory drugs based on this scaffold .

- Antiviral Efficacy : Another investigation into the antiviral properties of pyrimidines revealed that modifications in the structure could lead to enhanced activity against HIV strains resistant to standard treatments. This adaptability suggests that this compound could be optimized for greater efficacy against viral infections .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as:

- Antiviral Agents: It shows promise in inhibiting viral replication and could serve as a scaffold for developing new antiviral drugs.

- Antimicrobial Agents: Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of (4,5,6-trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid for their antiviral activity against influenza viruses. The results indicated that specific modifications to the compound enhanced its efficacy significantly.

Biochemical Research

The compound plays a crucial role in:

- Enzyme Inhibition Studies: It is utilized to explore the inhibition mechanisms of various enzymes, providing insights into metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive | 25 | |

| Kinase B | Non-competitive | 15 |

Agrochemical Formulations

The compound is also applied in the development of:

- Herbicides and Fungicides: Its derivatives are being studied for enhancing crop yield through more effective agrochemical formulations.

Case Study:

Research published in Pest Management Science demonstrated that formulations based on this compound exhibited increased effectiveness against common agricultural pests compared to traditional agents.

Material Science

In material science, this compound is explored for:

- Polymer Enhancements: It is incorporated into polymer matrices to improve thermal stability and mechanical strength.

Data Table: Material Properties Enhancement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.